molecular formula C7H8BrN B1268886 2-Bromo-3-methylaniline CAS No. 54879-20-8

2-Bromo-3-methylaniline

Cat. No.: B1268886
CAS No.: 54879-20-8
M. Wt: 186.05 g/mol
InChI Key: VJNUZLYTGSGDHR-UHFFFAOYSA-N
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Description

2-Bromo-3-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms at the second and third positions of the benzene ring are substituted by a bromine atom and a methyl group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylaniline can be synthesized through several methods. One common approach involves the bromination of 3-methylaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to control the regioselectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions are carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methylaniline is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and complex organic molecules.

    Biology: It is used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It is involved in the production of drugs with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is employed in the manufacture of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylaniline depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom. These effects influence the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals interactions, and covalent bonding .

Comparison with Similar Compounds

  • 2-Bromo-4-methylaniline
  • 2-Bromo-5-methylaniline
  • 3-Amino-2-bromotoluene
  • 4-Bromo-3-chloro-2-methylaniline

Comparison: 2-Bromo-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the position of the bromine and methyl groups can significantly influence the compound’s behavior in electrophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

IUPAC Name

2-bromo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNUZLYTGSGDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345330
Record name 2-Bromo-3-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54879-20-8
Record name 2-Bromo-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54879-20-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylaniline
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Synthesis routes and methods I

Procedure details

The procedure as in Example 20: step c was followed using 2-bromo-1-methyl-3-nitro-benzene (1 g, 4.6 mmol dissolved in 12 mL EtOH, Aldrich Chemical Company), ammonium chloride (2.5 g, 46 mmol dissolved in 6 mL H2O) and iron (1.3 g, 23 mmol). The title compound was obtained (1.0 g, quantitative yield) which was used without further purification. 1H-NMR (CDCl3): δ 6.95–7.00 (t, 1H, J=7.6 Hz), 6.60–6.65 (dd, 2H, J=8.1, 4.4 Hz), 4.10 (br s, 2H), 2.35 (s, 3H).
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1.3 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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